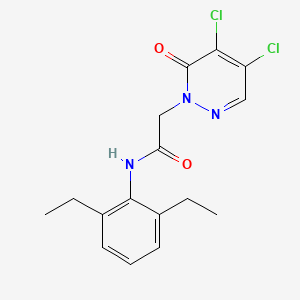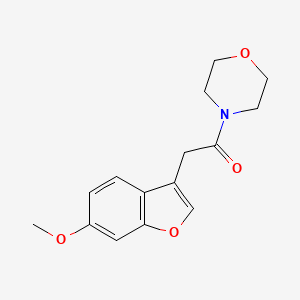
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole, also known as PPT, is a heterocyclic compound with a thiadiazole ring. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole inhibits PKC by binding to the regulatory domain of the enzyme, which prevents its activation. This results in the inhibition of downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole induces apoptosis and cell cycle arrest by inhibiting PKC and downstream signaling pathways. In Alzheimer's disease, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves cognitive function and reduces amyloid beta accumulation by inhibiting PKC and modulating the activity of various enzymes involved in amyloid beta metabolism. In diabetic animals, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves insulin sensitivity and reduces blood glucose levels by activating AMP-activated protein kinase (AMPK) and modulating the activity of various enzymes involved in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize, which can lead to the formation of unwanted byproducts. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. Another area of interest is the investigation of the potential therapeutic applications of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole could improve its efficacy and reduce its side effects. Overall, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has significant potential for the development of new therapeutics for various diseases, and further research in this area is warranted.
Synthesemethoden
The synthesis of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has also been studied for its potential use in Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta accumulation. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-12(16-14-11)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWNNNXWNHBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)

![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)

![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)





